
Thianthrene-2,7-dicarboxylic acid
Overview
Description
Thianthrene-2,7-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8O4S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Polymeric Membranes
A study by Yoshikawa et al. (1990) showed that synthetic polymeric membranes incorporating 2,7-thianthrene dicarboxylic acid-5, 5', 10, 10'-tetraoxide are effective for selective permeation of SO2, distinguishing it from O2 and N2 (Yoshikawa et al., 1990).
Production of Diols and Phthalans
Thianthrene serves as a source for the 1,2-benzene dianion, leading to the production of diols, phthalans, and substituted phthalides, as reported by Yus, Foubelo, and Ferrandez (2002) (Yus, Foubelo, & Ferrandez, 2002).
Chemical Probe for Oxygen Transfer Agents
Adam and Golsch (1994) utilized Thianthrene 5-oxide as a probe to assess the electronic character of oxygen transfer agents, highlighting its utility in studying electrophilic oxidants (Adam & Golsch, 1994).
High Refractive Polyimides
Liu et al. (2007) synthesized high refractive index polyimides from 2,7-bis(4-aminophenylenesulfanyl) thianthrene, demonstrating their suitability for optical fibers and displays due to their thermal stability and transparency (Liu et al., 2007).
Reactions with Isomeric Thiols
A study by Park and Lee (2005) showed that Thianthrene cation radical perchlorate reacts with isomeric thiols, resulting in the production of benzyl carbocations and p-tolyl disulfide (Park & Lee, 2005).
Catalysis in Synthesis of Bioactive Molecules
Pan et al. (2023) developed a catalyst that effectively combines aliphatic and aromatic carboxylic acids with amines, enabling the synthesis of bioactive molecules with carboxylic acid groups (Pan et al., 2023).
Anodic Oxidation Studies
Imberger and Humffray (1973) investigated the anodic oxidation of Thianthrene in acetic acid-water mixtures with HClO4, producing a variety of oxidation products (Imberger & Humffray, 1973).
Bioaccumulation and Environmental Impact
According to Mitchell and Waring (2017), Thianthrene, found in fossil fuels, is bioaccumulative with limited metabolism in mammals and microorganisms, potentially posing environmental risks (Mitchell & Waring, 2017).
Synthesis of Substituted Thianthrenes
Lovell and Joule (1996) demonstrated methods for synthesizing 1- and 2-substituted thianthrenes (Lovell & Joule, 1996).
Thermal Stability in Poly(benzoxazole)s
Johnson and Mathias (1995) synthesized thianthrene-containing poly(benzoxazole)s that exhibited flexibility, toughness, and good thermal stability (Johnson & Mathias, 1995).
Safety and Hazards
Future Directions
Thianthrene-2,7-dicarboxylic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of metal–organic frameworks (MOFs), which have applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications . Additionally, the catalytic reduction of carboxylic acid derivatives, including this compound, is a rapidly developing field .
Mechanism of Action
Target of Action
Thianthrene-2,7-dicarboxylic acid is a complex organic compound that has been synthesized for various applications
Mode of Action
It’s known that thianthrene, a six-membered sulfur-containing heterocyclic compound, can reversibly transform into a planar structure in the radical cation state . This redox behavior and cationic-state capability can be utilized for supramolecular chemistry and development of organic chemical reactions .
Biochemical Pathways
Thianthrene structures have been shown to be favorable for electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms . This suggests that this compound may interact with biochemical pathways involving electron transfer.
Result of Action
Thianthrene-based materials have shown unique reactivities and optoelectronic properties, including room-temperature phosphorescence, thermally activated delayed fluorescence, c–h functionalization of aromatic compounds, semiconductivity, and host–guest capability for fullerenes . These properties suggest potential applications of this compound in various fields.
Action Environment
The stability of thianthrene-based polyamides, which were more soluble than analogous poly(thioether amide)s, was demonstrated by good thermal stability . This suggests that this compound may also exhibit stability under various environmental conditions.
Properties
IUPAC Name |
thianthrene-2,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMADKCYDBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595611 | |
| Record name | Thianthrene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154341-96-5 | |
| Record name | Thianthrene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)
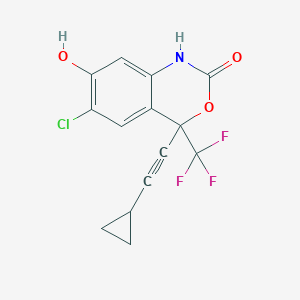
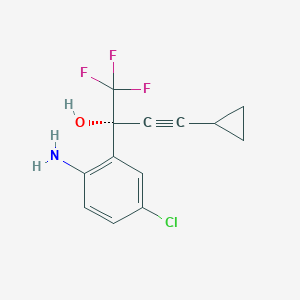
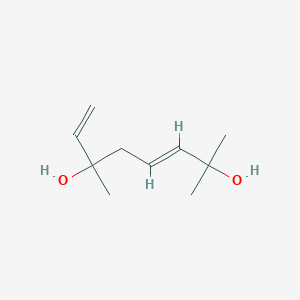

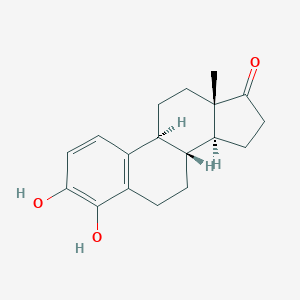

![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
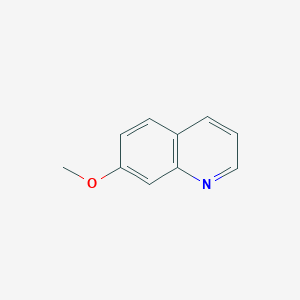

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)


